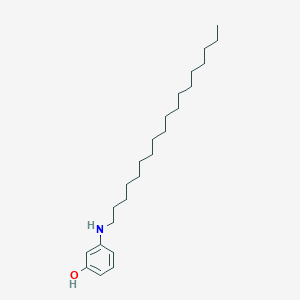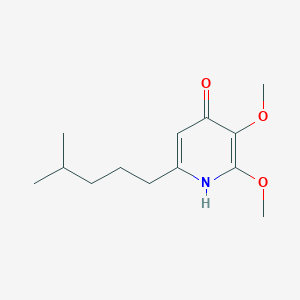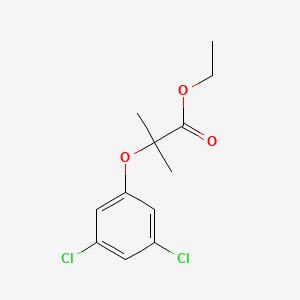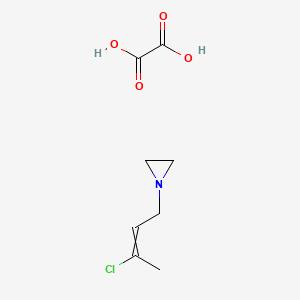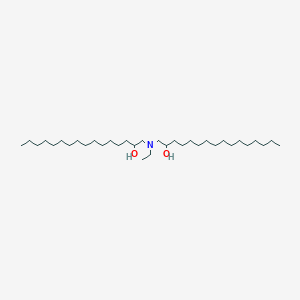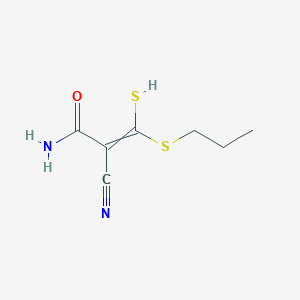
2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)- is a chemical compound with a unique structure that includes a propenamide backbone, a cyano group, a mercapto group, and a propylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a propenamide derivative with a cyano group and a mercapto group, followed by the introduction of a propylthio group. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and yield. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)- can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfoxides, or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)- involves its interaction with specific molecular targets and pathways. The cyano group can interact with nucleophilic sites in enzymes or receptors, while the mercapto group can form covalent bonds with thiol groups in proteins. The propylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenamide, 2-cyano-3-mercapto-3-(phenylthio)-
- 2-Propenamide, 2-cyano-3-mercapto-3-(methylthio)-
- 2-Propenamide, 2-cyano-3-mercapto-3-(methoxy)-
Uniqueness
2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)- is unique due to the presence of the propylthio group, which can influence its chemical reactivity and biological activity. This structural feature can provide distinct advantages in terms of solubility, stability, and interaction with biological targets compared to similar compounds with different substituents.
Properties
CAS No. |
65882-50-0 |
|---|---|
Molecular Formula |
C7H10N2OS2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
2-cyano-3-propylsulfanyl-3-sulfanylprop-2-enamide |
InChI |
InChI=1S/C7H10N2OS2/c1-2-3-12-7(11)5(4-8)6(9)10/h11H,2-3H2,1H3,(H2,9,10) |
InChI Key |
XDECEMYCEHBCGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=C(C#N)C(=O)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


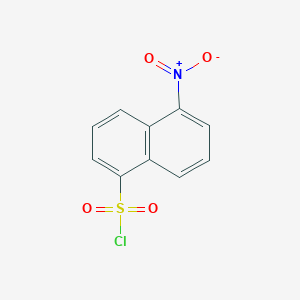
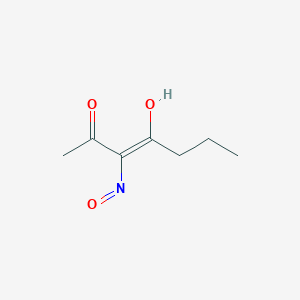

![Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14489997.png)
![4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14490001.png)
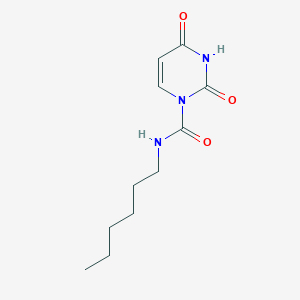
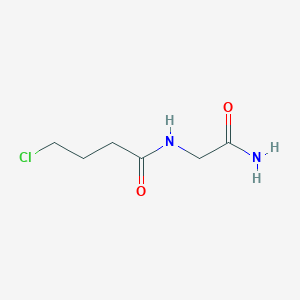
![Difluoro[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl](/img/structure/B14490018.png)
